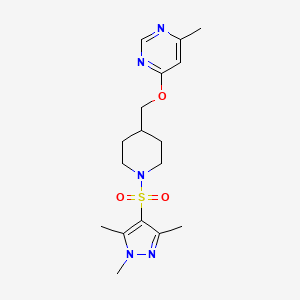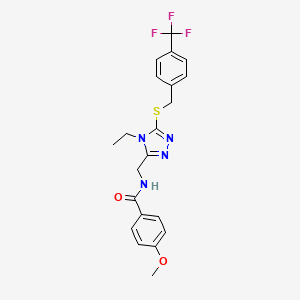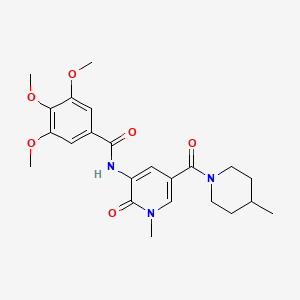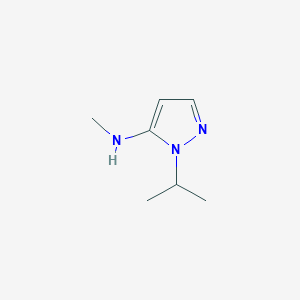![molecular formula C17H17N3O B2929992 N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide CAS No. 868977-71-3](/img/structure/B2929992.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety linked to a benzamide group, which contributes to its unique chemical properties and biological activities.
作用机制
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets . For instance, some imidazo[1,2-a]pyridines have shown inhibitory activity against enzymes like NO synthases .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms . For example, some imidazo[1,2-a]pyridines inhibit NO synthases by interacting with the catalytic center of the enzyme .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence various biochemical pathways due to their interaction with different biological targets .
Pharmacokinetics
One study on a similar imidazo[1,2-a]pyridine derivative showed that it exhibited minimum inhibitory concentration ranges from 4 to 16 µg/ml and minimum fungicidal concentration in the range 4‒32 µg/ml .
Result of Action
Some imidazo[1,2-a]pyridines have shown potent activity against various pathogens, including several multidrug-resistant candida spp .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, suggesting that these compounds may exhibit stability under a range of environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making this method convenient and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the production.
化学反应分析
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups into the benzamide moiety .
科学研究应用
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as a pharmacophore in drug design.
Medicine: It shows promise in the development of therapeutic agents for various diseases, including cancer and infectious diseases.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a bromine atom at the 3-position, which can influence their reactivity and biological properties.
Uniqueness
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine and benzamide moieties. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-5-4-6-14(11-13)17(21)18-9-8-15-12-20-10-3-2-7-16(20)19-15/h2-7,10-12H,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXGXEOOCRQNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)

![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)
![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)
![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2929917.png)
![1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N'-[4-(dimethylamino)phenyl]-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2929920.png)
![N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2929921.png)
![8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2929925.png)


